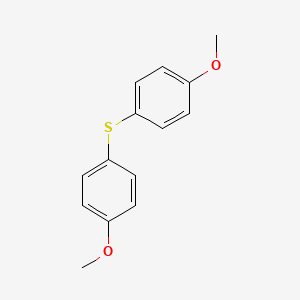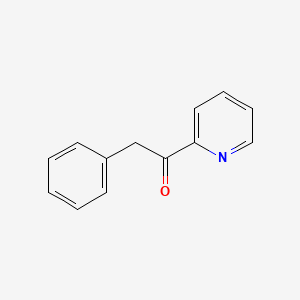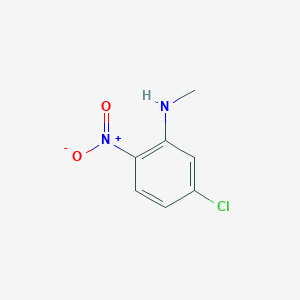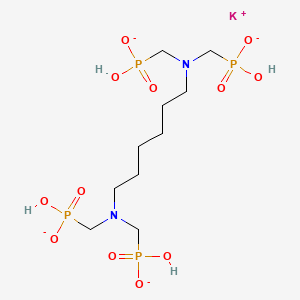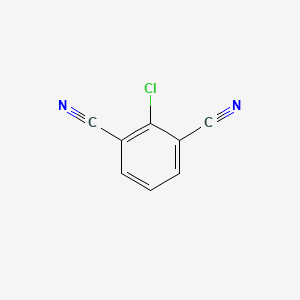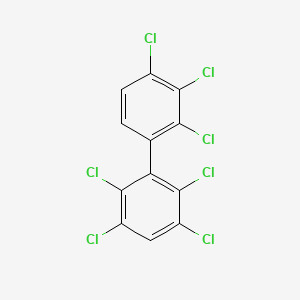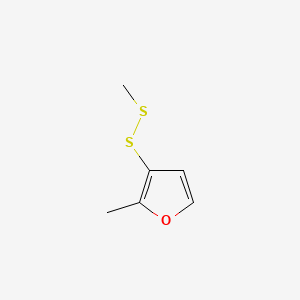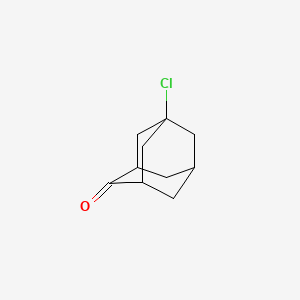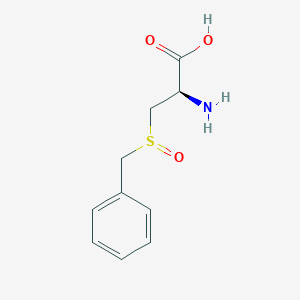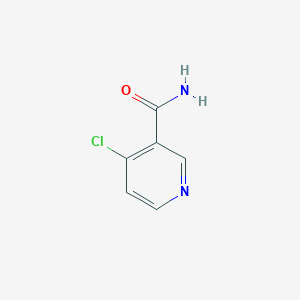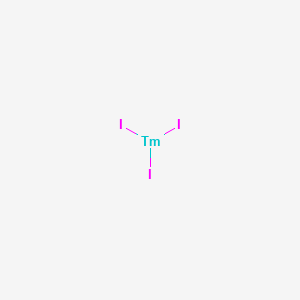
Thulium triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium (III) iodide is a yellow, highly hygroscopic solid with a bismuth (III) iodide-type crystal structure . It forms in the hexagonal crystal system .
Synthesis Analysis
The reaction of thulium shavings with iodine at 680°C gave a poorly separable product mixture A, consisting of thulium metal (65%), TmI2 (14%), and TmI (21%) . Monovalent thulium iodide could not be isolated in a pure state, but its presence among the products was confirmed .Molecular Structure Analysis
Liquid-microjet-based X-ray photoelectron spectroscopy was applied to aqueous triiodide solutions, I3−(aq.), to investigate the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .Chemical Reactions Analysis
The reactions of LnI2 (Ln = Nd (1) or Dy (2)) with cyclopentadiene (CpH) in THF at 0 °C afforded the CpLnI2 (THF)3 complexes . The reaction of thulium diiodide (3) with an excess of CpH at 60 °C produced CpTmI2 (THF)3, Cp2TmI (THF)2, and TmI3 (THF)3 in 21, 58, and 63% yields, respectively .Physical And Chemical Properties Analysis
Thulium (III) iodide is a yellow, highly hygroscopic solid with a bismuth (III) iodide-type crystal structure . It forms in the hexagonal crystal system . Its hydrate can be heated in air to obtain TmOI .Scientific Research Applications
Chemical Reactions and Properties
- Thulium diiodide is effective in reducing cyclic aromatic hydrocarbons, leading to the formation of thulium triiodide and thulium(III) complexes (Fedushkin et al., 2001).
- The equilibrium vapor pressure over solid this compound between 874 K and 1032 K was measured, providing valuable thermodynamic data (Dettingmeijer & Dielis, 1988) (Dettingmeijer & Dielis, 1988).
- A study on the sublimation of this compound reported specific sublimation enthalpies and formation enthalpies of various thulium compounds, crucial for understanding its thermal properties (Motalov et al., 2017) (Motalov et al., 2017).
Application in Polymerization and Complex Formation
- Thulium diiodide reactions with substituted phospholide and arsolide salts afforded stable thulium(II) complexes, highlighting its role in forming organometallic complexes (Nief et al., 2002) (Nief et al., 2002).
- In the field of polymerization, divalent thulium compounds like [Tm(BH(4))(2)(DME)(2)] were active as ε-caprolactone polymerization catalysts (Momin et al., 2011) (Momin et al., 2011).
Medical and Biological Applications
- This compound has potential in medical applications. For instance, thulium oxide nanoparticles are being investigated for image-guided radiotherapy of brain cancer, demonstrating significant dose enhancement (Engels et al., 2018) (Engels et al., 2018).
- Thulium-167, produced from this compound, shows promise in nuclear medicine for both diagnosis and therapy due to suitable gamma-line and electron energies (Heinke et al., 2021) (Heinke et al., 2021).
Optical and Spectroscopic Research
- Thulium-doped fiber lasers' temperature-dependent spectroscopic parameters were studied, crucial for designing high-power fiber lasers and amplifiers (Jiříčková et al., 2023) (Jiříčková et al., 2023).
- Photon-echo measurements on trivalent thulium ions provided insights into dephasing origins from spin fluctuations, aiding in understanding optical materials (Macfarlane, 1993) (Macfarlane, 1993).
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "Thulium triiodide can be synthesized by reacting thulium metal with iodine in anhydrous hydrogen iodide.", "Starting Materials": [ "Thulium metal", "Iodine", "Anhydrous hydrogen iodide" ], "Reaction": [ "Place thulium metal in a reaction vessel", "Add iodine to the reaction vessel", "Add anhydrous hydrogen iodide to the reaction vessel", "Heat the reaction mixture to 400-500°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid to obtain Thulium triiodide" ] } | |
CAS RN |
13813-43-9 |
Molecular Formula |
I3Tm |
Molecular Weight |
549.6476 g/mol |
IUPAC Name |
thulium(3+);triiodide |
InChI |
InChI=1S/3HI.Tm/h3*1H;/q;;;+3/p-3 |
InChI Key |
LZOMHYVAEHYDST-UHFFFAOYSA-K |
SMILES |
I[Tm](I)I |
Canonical SMILES |
[I-].[I-].[I-].[Tm+3] |
Other CAS RN |
13813-43-9 |
Origin of Product |
United States |
Q & A
Q1: What is the standard enthalpy of formation for crystalline thulium triiodide?
A1: Calorimetric measurements of TmI3 (cr) dissolving in water and a 0.001 N HCl solution determined the standard enthalpy of formation to be ΔfH°(TmI3, cr, 298.15 K) = -620.4 ± 2.5 kJ/mol.
Q2: Can this compound exist in different forms in the gas phase?
A2: Yes, mass spectrometric and weight-loss effusion studies reveal that this compound exists not only as monomers (TmI3) but also as dimers (Tm2I6) and trimers (Tm3I9) in the gas phase. This highlights the potential for complex behavior at different temperatures and pressures.
Q3: How does the sublimation enthalpy of this compound compare to other lanthanide triiodides?
A3: Sublimation enthalpies for both gadolinium and thulium triiodides were investigated alongside the formation enthalpies of their gaseous monomeric, dimeric, and trimeric forms. This comparative study provides valuable insights into the bonding and volatility trends within the lanthanide series.
Q4: How does thulium diiodide (TmI2) differ in reactivity compared to TmI3?
A4: Thulium diiodide demonstrates strong reducing capabilities, reacting with cyclic aromatic hydrocarbons possessing reduction potentials more positive than -2.0 V versus SCE. This property differentiates it from TmI3 and allows for specific chemical transformations. For instance, TmI2 reacts with cyclooctatetraene, acenaphthylene, or lithium anthracenide to form this compound and organometallic thulium(III) complexes.
Q5: What analytical techniques have been used to study this compound and its related compounds?
A5: Researchers have employed a variety of techniques to characterize this compound and related compounds. These include:
- Mass spectrometry: Used to identify the presence and relative abundance of different gaseous species of thulium iodide, including monomers, dimers, and trimers.
- Effusion measurements: Used in conjunction with mass spectrometry to determine vapor pressures and thermodynamic properties like sublimation enthalpy.
- Single-crystal X-ray diffraction: Employed to determine the molecular structures of organometallic thulium(III) complexes formed in reactions with TmI2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



